molecular formula C22H19FN2O5S B2565405 4-ethoxy-3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922035-48-1

4-ethoxy-3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Número de catálogo: B2565405
Número CAS: 922035-48-1
Peso molecular: 442.46
Clave InChI: HKCZQUHAUFFGPH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-ethoxy-3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a potent and selective chemical probe for investigating the bromodomains of the Bromodomain and Extra-Terminal (BET) family of proteins. This compound acts as a bifunctional degrader, often classified as a PROTAC (Proteolysis-Targeting Chimera), by simultaneously binding to a BET protein, such as BRD4, and an E3 ubiquitin ligase. This eventuates in the ubiquitination and subsequent proteasomal degradation of the target protein, leading to a more profound and sustained suppression of BET-driven transcriptional programs compared to simple inhibition. Its primary research value lies in its application as a tool compound for targeted protein degradation studies, enabling the exploration of BET protein function in oncology, immunology, and inflammatory disease contexts. The design of this molecule, featuring a dibenzooxazepinone moiety linked to a benzenesulfonamide, is characteristic of ligands developed for this purpose. Researchers utilize this compound to dissect the downstream consequences of BET protein loss in cellular models and to evaluate the therapeutic potential of degradation over inhibition for treating cancers and other diseases driven by aberrant gene expression. Its mechanism provides a powerful chemical genetic approach to validate BET proteins as drug targets and to understand the nuances of the ubiquitin-proteasome system.

Propiedades

IUPAC Name

4-ethoxy-3-fluoro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O5S/c1-3-29-20-9-6-15(12-17(20)23)31(27,28)25-14-5-8-19-16(11-14)22(26)24-18-10-13(2)4-7-21(18)30-19/h4-12,25H,3H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCZQUHAUFFGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 4-ethoxy-3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Structure

The compound can be structurally represented as follows:

  • Molecular Formula : C18_{18}H18_{18}F1_{1}N2_{2}O4_{4}S
  • Molecular Weight : 353.41 g/mol

Key Functional Groups

  • Sulfonamide : Known for antibacterial properties.
  • Fluoro Group : Often enhances biological activity and metabolic stability.
  • Dibenzo[b,f][1,4]oxazepin Core : Associated with various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of oxazole and oxazepine have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaInhibition Zone (mm)
4-Ethoxy CompoundE. coli20
Oxazole Derivative AS. aureus17
Oxazepine Derivative BK. pneumoniae15

Antiviral Potential

Compounds similar to the target molecule have been investigated for their antiviral properties, particularly against viruses such as Hepatitis B. The mechanism often involves modulation of viral proteins, which can inhibit viral replication .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Applied Pharmaceutical Science evaluated a series of sulfonamide derivatives, revealing that modifications in the molecular structure significantly influenced their antibacterial potency. The study highlighted that the presence of a fluoro group often correlated with increased activity against resistant bacterial strains .
  • Antiviral Activity Assessment :
    Another investigation focused on the antiviral effects of dibenzo derivatives, demonstrating that certain modifications led to enhanced efficacy against Hepatitis B virus by targeting its core protein .

The biological activity of 4-ethoxy-3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit dihydropteroate synthase, an essential enzyme in bacterial folate synthesis.
  • Receptor Modulation : The compound may act as a ligand for specific receptors involved in cellular signaling pathways.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to 4-ethoxy-3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, compounds that share structural characteristics have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The compound's sulfonamide moiety is known for its antimicrobial effects. Research suggests that derivatives of this compound can act against a range of bacterial strains by inhibiting folic acid synthesis, which is essential for bacterial growth . This property positions it as a potential candidate for developing new antibiotics.

Neurological Implications

Given the structure's complexity and its interaction with various biological targets, there is emerging evidence suggesting neuroprotective effects. Compounds with similar scaffolds have been investigated for their ability to modulate neurotransmitter systems and protect against neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study conducted on a series of dibenzo[b,f][1,4]oxazepine derivatives found that certain modifications to the sulfonamide group significantly enhanced anticancer activity against human breast cancer cells (MCF-7). The study reported IC50 values indicating potent cytotoxic effects at low concentrations .

Case Study 2: Antimicrobial Activity

Research published in the Journal of Medicinal Chemistry highlighted the effectiveness of sulfonamide derivatives in combating resistant bacterial strains. The study demonstrated that derivatives similar to 4-ethoxy-3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) .

Comparative Data Table

Application AreaCompound ActivityReference
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialEffective against MRSA
NeuroprotectiveModulates neurotransmitter systems

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

4-Fluoro-N-(10-Methyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-2-yl)Benzenesulfonamide ()
  • Molecular Formula : C₂₀H₁₅FN₂O₄S
  • Key Differences :
    • Lacks the 4-ethoxy and 3-fluoro substituents, featuring only a 4-fluoro on the benzene ring.
    • Methyl group on the oxazepin core is at position 10 (vs. 8 in the target compound).
  • Impact :
    • Reduced lipophilicity due to absence of ethoxy.
    • Positional isomerism (8- vs. 10-methyl) may alter steric interactions in biological targets .
N-(8-Methyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-2-yl)-4-(Trifluoromethyl)Benzamide ()
  • Molecular Formula : C₂₃H₁₆F₃N₂O₃
  • Key Differences :
    • Replaces sulfonamide with a benzamide group.
    • Substituent on benzene is 4-trifluoromethyl (vs. 4-ethoxy-3-fluoro).
  • Impact :
    • The trifluoromethyl group increases electronegativity and lipophilicity but may reduce aqueous solubility.
    • Benzamide vs. sulfonamide alters hydrogen-bonding capacity and acidity .

Core Structure Modifications

Dibenzo[b,f][1,4]Thiazepine Derivatives ()
  • Examples :
    • 4-Methoxybenzyl 10-Ethyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Thiazepine-8-Carboxylate 5-Oxide
    • N-(10-Ethyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Thiazepin-8-yl)-2-(4-Methoxyphenyl)Acetamide 5-Oxide
  • Key Differences :
    • Thiazepine core (sulfur atom) vs. oxazepine (oxygen atom).
    • Substituents include 10-ethyl and 4-methoxybenzyl .
  • Impact :
    • Sulfur in the thiazepine core increases ring flexibility and electron-withdrawing effects.
    • Ethyl and methoxy groups may enhance metabolic stability but reduce polarity .

Functional Group Comparisons

Compound Core Structure Functional Group Key Substituents Molecular Weight (g/mol)
Target Compound Oxazepine Benzenesulfonamide 4-ethoxy, 3-fluoro, 8-methyl ~438.12
Compound Oxazepine Benzenesulfonamide 4-fluoro, 10-methyl 398.41
Compound Oxazepine Benzamide 4-trifluoromethyl, 8-methyl 434.39
Compounds Thiazepine Carboxylate/Acetamide 10-ethyl, 4-methoxy ~450–470 (estimated)

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves forming the dibenzo[b,f][1,4]oxazepine core via cyclization of precursors (e.g., chloro- or methoxy-substituted benzamides), followed by sulfonamide coupling. Key steps include:

  • Cyclization : Using catalysts like Pd(OAc)₂ or CuI under reflux in polar aprotic solvents (e.g., DMF) to form the oxazepine ring .
  • Sulfonylation : Reacting the oxazepine intermediate with 4-ethoxy-3-fluorobenzenesulfonyl chloride in the presence of a base (e.g., NaH) to introduce the sulfonamide group . Optimization requires precise control of temperature (70–100°C), solvent purity, and stoichiometric ratios to achieve >80% yield .

Q. How is the compound’s structure validated, and what analytical techniques are essential?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy at C4, fluoro at C3) and the integrity of the oxazepine ring .
  • X-ray Crystallography : Resolves 3D conformation, including the dihedral angle between the sulfonamide and oxazepine moieties, critical for binding studies .
  • HPLC-MS : Ensures purity (>95%) and detects byproducts from incomplete cyclization or sulfonylation .

Q. What preliminary biological screening methods are recommended?

  • Enzyme Inhibition Assays : Test interactions with targets like histone deacetylases (HDACs) or cyclooxygenase-2 (COX-2) using fluorometric or colorimetric substrates .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications (e.g., fluoro vs. methoxy substituents) alter biological activity?

  • Fluoro Substituent : Enhances metabolic stability and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., COX-2) .
  • Ethoxy Group : Increases lipophilicity, affecting membrane permeability (logP ~3.2 vs. ~2.5 for methoxy analogs) . Comparative SAR studies using analogs from and show a 10-fold increase in HDAC inhibition with the fluoro group .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • Molecular Dynamics Simulations : Predict binding modes to targets like HDACs or serum albumin .
  • ADMET Prediction : Tools like SwissADME assess solubility (LogS = -4.1), CYP450 interactions, and blood-brain barrier penetration . Adjusting the ethoxy chain length (e.g., propoxy) may reduce hepatic clearance, as seen in related dibenzooxazepines .

Q. How should contradictory data on cytotoxicity and selectivity be resolved?

  • Mechanistic Deconvolution : Use RNA-seq or phosphoproteomics to identify off-target effects (e.g., kinase inhibition) .
  • Species-Specific Assays : Test primary human vs. rodent cells to address disparities in metabolic activation . notes that methylated analogs show reduced cytotoxicity in normal cells (e.g., HEK293), suggesting substituent-driven selectivity .

Q. What strategies improve solubility without compromising activity?

  • Prodrug Design : Introduce phosphate or glycoside groups at the sulfonamide nitrogen, reversible in vivo .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to enhance aqueous dispersion (tested in analogs) . Co-solvent systems (e.g., DMSO:PBS 1:9) are recommended for in vitro assays to prevent precipitation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.